1,4-Phenylene di-tert-butyl bis(carbonate) 1,4-Phenylene di-tert-butyl bis(carbonate)
Brand Name: Vulcanchem
CAS No.: 127175-62-6
VCID: VC5663896
InChI: InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3
SMILES: CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C
Molecular Formula: C16H22O6
Molecular Weight: 310.346

1,4-Phenylene di-tert-butyl bis(carbonate)

CAS No.: 127175-62-6

Cat. No.: VC5663896

Molecular Formula: C16H22O6

Molecular Weight: 310.346

* For research use only. Not for human or veterinary use.

1,4-Phenylene di-tert-butyl bis(carbonate) - 127175-62-6

Specification

CAS No. 127175-62-6
Molecular Formula C16H22O6
Molecular Weight 310.346
IUPAC Name tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate
Standard InChI InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3
Standard InChI Key DAHBOTUNPDMTAI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

1,4-Phenylene di-tert-butyl bis(carbonate) is characterized by a central 1,4-phenylene ring flanked by two tert-butyl carbonate groups. The IUPAC name, tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate, reflects its symmetrical structure. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC16H22O6\text{C}_{16}\text{H}_{22}\text{O}_{6}PubChem
Molecular Weight310.34 g/molPubChem
SMILESCC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)CPubChem
InChI KeyDAHBOTUNPDMTAI-UHFFFAOYSA-NPubChem

The tert-butyl groups confer steric bulk, enhancing stability against nucleophilic attack, while the carbonate linkages provide sites for selective deprotection .

Synthesis and Industrial Production

The compound is synthesized via nucleophilic substitution between 1,4-dihydroxybenzene and di-tert-butyl dicarbonate (CAS 24424-99-5) under basic conditions:

1,4-dihydroxybenzene+2(tert-butyl)2CO31,4-Phenylene di-tert-butyl bis(carbonate)+2CO2\text{1,4-dihydroxybenzene} + 2\, (\text{tert-butyl})_2\text{CO}_3 \rightarrow \text{1,4-Phenylene di-tert-butyl bis(carbonate)} + 2\, \text{CO}_2 \uparrow

Reaction Conditions:

  • Base: Sodium bicarbonate or potassium carbonate .

  • Solvent: Polar aprotic solvents (e.g., N,N-dimethylformamide\text{N,N-dimethylformamide}) .

  • Temperature: 160°C for 8 hours .

  • Yield: Up to 85% after recrystallization .

Industrial-scale production optimizes these parameters for cost efficiency, employing continuous reactors and chromatography-free purification via recrystallization . Synthonix, Inc. offers the compound at >98% purity, priced at $210/g, indicating its high value in research .

Chemical Reactivity and Mechanisms

Hydrolysis

In acidic or basic media, the carbonate esters hydrolyze to regenerate 1,4-dihydroxybenzene and tert-butanol:

C16H22O6+2H2OC6H6O2+2C4H10O\text{C}_{16}\text{H}_{22}\text{O}_{6} + 2\, \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_6\text{O}_2 + 2\, \text{C}_4\text{H}_{10}\text{O}

Conditions:

  • Acidic: HCl in THF\text{THF} (20°C, 12 h).

  • Basic: NaOH in H2O/EtOH\text{H}_2\text{O}/\text{EtOH} (reflux, 6 h).

Substitution Reactions

The carbonate groups react with nucleophiles (e.g., amines, alcohols) to form carbamates or ethers:

C16H22O6+2RNH2C16H20N2O4+2CO2+2H2O\text{C}_{16}\text{H}_{22}\text{O}_{6} + 2\, \text{RNH}_2 \rightarrow \text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_4 + 2\, \text{CO}_2 + 2\, \text{H}_2\text{O}

Applications:

  • Pharmaceuticals: Protecting phenolic OH groups during drug synthesis .

  • Polymers: Stabilizing monomers during polyimide production .

Applications in Scientific Research

Organic Synthesis

The compound’s dual protection capability simplifies multi-step syntheses. For example, in the preparation of polyimides, it safeguards hydroxyl groups during high-temperature polymerization, preventing undesired crosslinking .

Material Science

In polymer chemistry, it acts as a monomer modifier, enhancing solubility and processability. A 1996 study demonstrated its utility in synthesizing thermally stable polyimides with low dielectric constants .

Pharmaceutical Development

By temporarily masking reactive phenols, it enables selective functionalization of complex molecules, such as anticancer agents and antibiotics .

Comparison with Related Compounds

The table below contrasts 1,4-phenylene di-tert-butyl bis(carbonate) with analogous protecting agents:

CompoundProtection SitesStabilityDeprotection EaseKey Use Case
Di-tert-butyl dicarbonateAminesModerateAcidicPeptide synthesis
tert-Butyl phenyl carbonateSingle phenolHighBasicSmall molecule synthesis
1,4-Phenylene bis(carbonate)Dual phenolsVery highAcidic/BasicPolymer/pharma synthesis

Its dual protection capacity and robustness under diverse conditions make it superior for complex applications .

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